5-Hydroxymethyl-N-phenyl-2-1H-pyridone
Description
Significance of Pyridone Scaffold in Medicinal Chemistry and Drug Discovery
The pyridone scaffold is of immense importance in medicinal chemistry due to its versatile pharmacological properties and its utility as a bioisostere. acs.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The pyridone ring can act as a bioisostere for amides, phenyls, pyridines, and other nitrogen- or oxygen-containing heterocycles. acs.orgnih.gov This allows medicinal chemists to fine-tune the properties of a drug molecule, such as its lipophilicity, aqueous solubility, and metabolic stability. acs.orgnih.gov
Pyridone-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects. researchgate.netnih.govnih.gov The ability of the pyridone ring to act as both a hydrogen bond donor and acceptor contributes to its capacity to bind effectively to various biological targets. nih.govfrontiersin.org This has led to its incorporation into a multitude of investigational and approved drugs across different therapeutic areas.
Role of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone as a Metabolite and Derivative
This compound is primarily known as the major and pharmacologically active metabolite of the drug Pirfenidone (B1678446). acs.orgnih.govnih.govnih.gov Pirfenidone is an anti-fibrotic and anti-inflammatory agent used for the treatment of idiopathic pulmonary fibrosis. wikipedia.orgnih.gov
The transformation of Pirfenidone to this compound occurs in the liver primarily through a process called hydroxylation, which is catalyzed by cytochrome P450 enzymes. nih.govnih.govresearchgate.net Specifically, CYP1A2 is the major enzyme responsible for this metabolic conversion, with minor contributions from other enzymes like CYP2C19 and CYP2D6. nih.govnih.govresearchgate.net This initial metabolite is then further oxidized to 5-carboxy-pirfenidone. nih.govresearchgate.net
Below is a table summarizing the contribution of various cytochrome P450 enzymes to the 5-hydroxylation of Pirfenidone:
| Enzyme | Contribution to 5-hydroxylation of Pirfenidone |
| CYP1A2 | 72.8% nih.govnih.govresearchgate.net |
| CYP2C19 | 11.8% nih.govnih.govresearchgate.net |
| CYP2D6 | 8.9% nih.govnih.govresearchgate.net |
| CYP2A6 | Minor nih.gov |
| CYP2B6 | Minor nih.gov |
| CYP2C9 | Minor drugbank.com |
| CYP2E1 | Minor drugbank.com |
Historical Context and Evolution of Pyridone-Based Therapeutics
The journey of pyridone-based therapeutics can be traced back to the discovery of natural products with antimicrobial properties. The "golden era" of antibiotic discovery from the 1940s to the 1960s saw the emergence of various classes of antibacterial agents. reactgroup.org While not the first, the development of the quinolone class of antibiotics, which feature a fused pyridone ring system, marked a significant milestone. acs.org
In the realm of cardiovascular medicine, the development of the bipyridine derivatives amrinone (B1666026) and milrinone (B1677136) in the late 20th century provided a new class of inotropic agents for the treatment of heart failure. capes.gov.brnih.govpicmonic.com These compounds act as phosphodiesterase 3 inhibitors, demonstrating the diverse biological targets of pyridone-containing molecules. picmonic.com
More recently, the pyridone scaffold has been extensively explored in the development of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.govfrontiersin.org The ability of the pyridone ring to mimic other chemical groups has been instrumental in designing potent inhibitors of viral enzymes. Furthermore, the scaffold is a key component in numerous modern kinase inhibitors used in cancer therapy. nih.govfrontiersin.org
The following table provides a brief timeline highlighting key developments in pyridone-based therapeutics:
| Era | Key Developments | Therapeutic Area |
| Mid-20th Century | Discovery and development of quinolone antibiotics. reactgroup.orgacs.org | Antibacterial |
| Late 20th Century | Introduction of bipyridine derivatives like amrinone and milrinone. capes.gov.brnih.govpicmonic.com | Cardiovascular |
| Late 20th - Early 21st Century | Development of pyridone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govfrontiersin.org | Antiviral (HIV) |
| 21st Century | Widespread use of the pyridone scaffold in the design of kinase inhibitors and other targeted therapies. nih.govfrontiersin.org | Oncology, Inflammation |
| 2008 | Pirfenidone, a pyridone-containing molecule, first approved in Japan for idiopathic pulmonary fibrosis. wikipedia.org | Anti-fibrotic |
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)-1-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTGBKWRQSGNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475284 | |
| Record name | 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-49-7 | |
| Record name | 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone
The synthesis of this compound, a primary metabolite of the drug Pirfenidone (B1678446), can be approached through various chemical and biological strategies. These methods range from building the molecule from basic precursors to modifying an existing, closely related compound.
The most prominent route to this compound is through the modification of its direct precursor, Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) . This transformation can occur both through biological (metabolic) and potentially synthetic chemical pathways.
Metabolic Conversion: In humans, Pirfenidone is primarily metabolized into this compound (also known as 5-hydroxymethyl pirfenidone) through hydroxylation of the methyl group. researchgate.netnih.gov This process is predominantly catalyzed by the Cytochrome P450 (CYP) enzyme system in the liver. nih.gov Research has identified CYP1A2 as the major enzyme responsible for this conversion. nih.govfda.gov Other CYP isoforms, including CYP2C19 and CYP2D6, also contribute to this metabolic pathway, but to a lesser extent. nih.gov This biocatalytic hydroxylation is a crucial step in the metabolism of Pirfenidone, which is further oxidized to the inactive 5-carboxy-pirfenidone metabolite. researchgate.netfda.gov
The relative contributions of different P450 enzymes to the 5-hydroxylation of Pirfenidone have been quantified, highlighting the primary role of CYP1A2. nih.gov
Table 1: Contribution of Cytochrome P450 Isoforms to Pirfenidone 5-Hydroxylation
| CYP Isoform | Relative Contribution (%) |
|---|---|
| CYP1A2 | 72.8 |
| CYP2C19 | 11.8 |
This table summarizes the estimated contributions of major CYP enzymes to the formation of this compound from Pirfenidone in the human liver. Data sourced from studies on human liver microsomes. nih.gov
Chemical Derivatization: Synthetically, the conversion of Pirfenidone to its hydroxymethyl derivative involves the selective oxidation of the C-5 methyl group. This transformation is a common challenge in organic synthesis, requiring reagents that can functionalize a relatively unreactive methyl group without affecting the pyridone or phenyl rings. While specific, high-yield synthetic protocols for this direct conversion are not widely published in academic literature, general methods for benzylic-type oxidation could potentially be adapted for this purpose.
General Synthetic Routes to Pyridone Derivatives Relevant to the Scaffold
The 2-pyridone scaffold is a common motif in medicinal chemistry, and numerous general synthetic methods have been developed for its construction. These methods are broadly applicable and can be adapted to create a wide variety of substituted pyridone derivatives.
Condensation reactions are a foundational strategy for constructing pyridone and pyridine (B92270) rings. acsgcipr.orgbaranlab.org These methods typically involve the reaction of carbonyl compounds with an amine source, leading to cyclization and the formation of the heterocyclic ring. baranlab.org
Key examples of condensation reactions used for pyridine ring synthesis include:
Hantzsch Pyridine Synthesis: This is a classic multicomponent reaction that condenses two equivalents of a β-ketoester with an aldehyde and ammonia (or an ammonium salt) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org Modifications can produce pyridones directly.
Guareschi-Thorpe Reaction: This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted 2-pyridone. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis: This synthesis creates substituted pyridines by reacting enamines with ethynyl ketones, which cyclize and eliminate water to form the aromatic ring. acsgcipr.org
These reactions generally offer good efficiency and produce simple by-products like water or alcohol. acsgcipr.org
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govbohrium.com MCRs are valued for their operational simplicity, time and energy savings, and their ability to rapidly generate complex and diverse molecules. nih.gov
The synthesis of pyridone-containing heterocycles is well-suited to MCR strategies. nih.gov For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate can be used to produce highly substituted pyridines under microwave irradiation, often in excellent yields and with short reaction times. acs.org The Hantzsch synthesis is itself a prime example of a [2+2+1+1] MCR approach for building the pyridine nucleus. taylorfrancis.com These methods are considered a powerful alternative to traditional multi-step syntheses in drug discovery and medicinal chemistry. nih.gov
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers advantages in terms of selectivity and sustainability compared to traditional chemical methods.
The introduction of hydroxymethyl groups onto pyridine or pyridone rings is an area where biocatalysis shows significant promise. For instance, a novel one-pot biocatalytic process has been demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells as the catalyst. rsc.org This process provides a simpler and more sustainable alternative to multi-step organic synthesis protocols. rsc.org Furthermore, the metabolic conversion of Pirfenidone to this compound by CYP enzymes is a direct example of a biocatalytic hydroxymethylation on a pyridone scaffold. nih.gov Research into activating pyridine rings using electron-deficient groups has also facilitated dearomative functionalization, including hydroxymethylation, using chemical catalysts, a process that complements biocatalytic strategies. researchgate.net
Functional Group Interconversions Involving the Hydroxymethyl Moiety within Pyridone Scaffolds
The hydroxymethyl group at the C5 position of the N-phenyl-2-1H-pyridone scaffold is a versatile functional handle that allows for a variety of chemical transformations. These modifications are crucial for developing derivatives with tailored properties and for synthesizing more complex molecules. The primary alcohol of the hydroxymethyl moiety can be readily converted into other functional groups such as aldehydes, carboxylic acids, ethers, and esters, thereby expanding the chemical diversity of this class of compounds.
Oxidation to Aldehydes and Carboxylic Acids
The selective oxidation of the primary alcohol in hydroxymethylpyridones represents a key transformation to produce the corresponding 5-formyl and 5-carboxy derivatives. These products are valuable intermediates for further synthetic elaborations. While specific studies on this compound are not extensively detailed in publicly accessible literature, the oxidation of similar hydroxymethyl groups on other heterocyclic scaffolds, such as 5-hydroxymethylfurfural (HMF), provides well-established precedents for these transformations.
Common methods for the selective oxidation of benzylic-like alcohols on heterocyclic rings involve transition metal-based catalysts. For instance, ruthenium catalysts supported on carbon (Ru/C), often doped with an alkali metal, have demonstrated high efficiency in the selective aerobic oxidation of hydroxymethyl groups to aldehydes. csic.es Similarly, catalyst systems based on mixed copper and cerium oxides have been effectively used for the oxidation of 5-(hydroxymethyl)furfural in water, yielding the corresponding formyl derivative with high selectivity. uniba.iturjc.es These methods often utilize molecular oxygen or air as the oxidant under controlled conditions, presenting an environmentally benign approach. rsc.org
The reaction typically proceeds via the oxidation of the alcohol to the aldehyde. Further oxidation of the aldehyde under more vigorous conditions or with different catalytic systems can lead to the formation of the carboxylic acid. The choice of oxidant, catalyst, solvent, and reaction conditions is critical to control the selectivity between the aldehyde and the carboxylic acid. mdpi.com
Table 1: Representative Conditions for Oxidation of Heterocyclic Hydroxymethyl Groups This data is based on analogous transformations of 5-hydroxymethylfurfural.
| Catalyst System | Oxidant | Solvent | Key Product | Selectivity |
|---|---|---|---|---|
| Alkali-doped Ru/C | O₂ | Toluene | 5-formyl-2-furancarbaldehyde (DFF) | High |
| Cu/Ce Oxides | O₂ / Air | Water | 5-formyl-2-furancarboxylic acid (FFCA) | ~90% |
| Au NPs on γ-Al₂O₃ | O₂ | Methanol | Dimethyl 2,5-furandicarboxylate (FDMC) | High |
| ZnIn₂S₄ (photocatalyst) | O₂ | Acetonitrile | 5-formyl-2-furancarbaldehyde (DFF) | ~70% |
Etherification
The hydroxymethyl group of pyridones can undergo etherification to yield alkoxymethyl derivatives. This transformation is typically achieved by reacting the alcohol with an alkyl halide or another electrophile under basic conditions. The synthesis of 5-(Methoxymethyl)-1-phenyl-2(1H)-pyridinone, the methyl ether of the title compound, has been reported, demonstrating the feasibility of this conversion. pharmaffiliates.comscbt.com
Phase-transfer catalysis is an effective method for such etherifications, particularly when dealing with substrates that have limited solubility in common organic solvents. For example, the etherification of 3-hydroxymethyl-1-methyl-2-pyridone with benzyl (B1604629) chloride and furfuryl alcohol has been successfully carried out using this technique. acs.org The reaction generally involves deprotonation of the hydroxyl group with a base, such as sodium hydride, to form an alkoxide intermediate, which then undergoes nucleophilic substitution with an alkylating agent.
Table 2: Examples of Etherification on Hydroxymethylpyridone Scaffolds
| Pyridone Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Methylating Agent (e.g., MeI, DMS) | Base (e.g., NaH) | 5-(Methoxymethyl)-1-phenyl-2(1H)-pyridinone |
| 3-Hydroxymethyl-1-methyl-2-pyridone | Benzyl chloride | Phase-Transfer Catalysis | 3-(Benzyloxymethyl)-1-methyl-2-pyridone |
| 3-Hydroxymethyl-1-methyl-2-pyridone | Furfuryl alcohol / Thionyl chloride | Phase-Transfer Catalysis | 3-(((Furan-2-yl)methoxy)methyl)-1-methyl-2-pyridone |
Esterification
Esterification of the hydroxymethyl group provides acyloxymethyl derivatives, which can be useful as prodrugs or as intermediates for further synthesis. chemrxiv.orgnih.gov This can be accomplished through various standard esterification protocols. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis, is a classic method, though it is an equilibrium process. masterorganicchemistry.com
For milder and more efficient ester synthesis, coupling reagents are often employed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an acylation catalyst like 4-dimethylaminopyridine (DMAP), can facilitate the reaction between the hydroxymethylpyridone and a carboxylic acid at room temperature. organic-chemistry.org Alternatively, the alcohol can be reacted with a more reactive acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct. medcraveonline.com The synthesis of 5-(acyloxymethyl)furfurals (AMFs) from 5-hydroxymethylfurfural highlights the applicability of these methods to similar heterocyclic systems. nih.govresearchgate.net
Table 3: Common Esterification Methods Applicable to Hydroxymethylpyridones
| Method | Reagents | General Conditions |
|---|---|---|
| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Heat, often with removal of water |
| Acylation with Acid Chloride/Anhydride | Acid Chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | Inert solvent (e.g., DCM, THF), 0 °C to room temp. |
| Coupling Agent-Mediated Esterification | Carboxylic Acid, Coupling Agent (e.g., EDCI, TBTU), Base | Inert solvent, room temperature |
| Yamaguchi Esterification | Carboxylic Acid, 2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAP | Two-step, one-pot procedure under mild conditions |
Biological Activities and Pharmacological Relevance
Antifibrotic Activity
The antifibrotic properties of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone have been investigated, particularly in the context of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease characterized by the excessive formation of scar tissue. frontiersin.orgnih.gov
While the precise mechanisms of action of Pirfenidone (B1678446) and its metabolites are still under investigation, it is understood that they exhibit anti-inflammatory and antifibrotic effects. nih.govfrontiersin.org Studies suggest that the therapeutic effects of Pirfenidone in IPF are, at least in part, mediated by its metabolites, including this compound. nih.gov Research has shown that this compound demonstrates antifibrotic activities by inhibiting collagen synthesis in lung fibroblasts. nih.gov
Transforming growth factor-beta 1 (TGF-β1) is a key cytokine that promotes fibrosis by stimulating fibroblasts to produce excessive amounts of extracellular matrix components, such as collagen. nih.gov In vitro studies on lung fibroblast models have demonstrated that this compound can significantly reduce TGF-β1-induced collagen synthesis. nih.gov This effect is evidenced by the decreased levels of hydroxyproline (B1673980), a major component of collagen, in cells treated with the metabolite. nih.gov
The parent compound, Pirfenidone, is known to downregulate the production of several fibrogenic and inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Platelet-Derived Growth Factor (PDGF). nih.govnih.gov By extension, it is plausible that this compound contributes to these modulatory effects, thereby interfering with the signaling pathways that drive fibrotic progression.
| Study Focus | Cell Model | Key Finding | Reference |
| Antifibrotic effect of Pirfenidone metabolites | WI-38 (human lung fibroblast cell line) | This compound significantly decreased TGF-β1-induced hydroxyproline content, indicating inhibition of collagen synthesis. | nih.gov |
Anticancer and Antiproliferative Potency
The potential of pyridone-based compounds in cancer therapy has been an area of active research. While direct studies on the anticancer effects of this compound are limited, the activities of its parent compound, Pirfenidone, and other related pyridone structures provide insights into its potential mechanisms.
Protein tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a common feature in many cancers. nih.gov While direct evidence for this compound is not available, research on other pyridone analogues has shown potent inhibitory activity against various protein tyrosine kinases, including Met kinase. nih.gov Met kinase, the receptor for hepatocyte growth factor (HGF), is implicated in tumor growth, invasion, and metastasis. The inhibition of such kinases represents a promising strategy for cancer treatment.
Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their inhibitors have emerged as a class of anticancer agents. There is currently a lack of direct scientific evidence demonstrating the modulation of HDACs by this compound. However, the broader class of pyridinone-containing molecules has been explored for various biological activities, and the potential for HDAC interaction remains an area for future investigation. nih.gov
Mutations in isocitrate dehydrogenase (IDH) enzymes have been identified as key drivers in several types of cancer, including glioma and acute myeloid leukemia. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate, which contributes to tumorigenesis. Currently, there is no available scientific literature that specifically investigates the inhibitory effects of this compound on IDH enzymes.
Cyclin and Mitogen-Activated Protein Kinase (MAPK) Inhibition
No specific studies detailing the inhibitory activity of this compound on cyclins or Mitogen-Activated Protein Kinases (MAPKs) were identified. While the broader class of pyridinone-containing molecules has been investigated for antiproliferative and kinase-inhibiting activities, research dedicated to this particular metabolite's interaction with the cyclin-CDK axis or MAPK signaling pathways is not present in the available literature frontiersin.org.
Ribonucleotide Reductase (RNR) Targeting
There is no available scientific literature or research data suggesting that this compound acts as a targeting agent or inhibitor of the enzyme Ribonucleotide Reductase (RNR).
Cell Cycle Arrest and Apoptosis Induction in Cancer Cell Lines
No dedicated studies on the ability of this compound to induce cell cycle arrest or apoptosis in cancer cell lines have been published. While the parent compound, Pirfenidone, has been noted to induce G0/G1 cell cycle arrest in certain cancer cell lines, these findings are not specific to its 5-hydroxymethyl metabolite drugbank.com. Research on other novel pyridine (B92270) derivatives has shown apoptosis induction in cancer cells, but this cannot be directly attributed to the subject compound mdpi.com.
Antimicrobial Efficacy
Antifungal Activities
There are no published research findings on the antifungal activities of this compound. Studies on related compounds, such as other 2-pyridone derivatives isolated from fungi, have shown antifungal properties against various plant pathogens, but this activity has not been investigated for the specified metabolite nih.govmdpi.com.
Antitubercular Investigations
No studies investigating the antitubercular potential of this compound were found. Notably, research on its parent compound, Pirfenidone, has indicated that it does not possess activity against Mycobacterium tuberculosis nih.gov.
Antiviral Applications
The search for novel antiviral agents is driven by the challenges of drug resistance and the need for broad-spectrum therapies. nih.gov Pyridinone derivatives have emerged as a promising class of compounds in this area, with research demonstrating activity against a variety of viruses. nih.gov
The Human Immunodeficiency Virus (HIV) reverse transcriptase (RT) is a primary target for antiretroviral therapy. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket on the enzyme, disrupting its function and halting viral DNA synthesis. nih.govnih.gov While several NNRTIs have been approved for clinical use, the development of drug resistance necessitates the discovery of new chemical scaffolds. nih.gov
The diarylpyrimidine (DAPY) class of NNRTIs, which includes clinically approved drugs, is known for its conformational flexibility, allowing it to adapt to mutations in the NNRTI-binding pocket. nih.gov Although extensive research has been conducted on various heterocyclic systems as potential NNRTIs, specific studies detailing the anti-HIV activity of this compound are not extensively documented in current literature. However, the broader class of pyridinone derivatives continues to be explored for various antiviral applications. nih.govnih.gov
Chronic Hepatitis B virus (HBV) infection remains a significant global health issue, and current treatments rarely lead to a complete cure. nih.gov This has spurred research into new therapeutic agents that can inhibit the HBV life cycle, particularly the replication of viral DNA. nih.gov
The pyridinone scaffold has been identified as having potential in this area. In a screening of an in-house library, 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one was identified as a modest inhibitor of HBV. nih.gov Subsequent research involving the synthesis of a series of 2-pyridinone analogues revealed that N-aryl derivatives generally exhibited superior anti-HBV activity compared to N-alkyl derivatives, highlighting a preliminary structure-activity relationship (SAR) for this class of compounds. nih.gov These findings establish the pyridinone core as a viable starting point for developing novel inhibitors of HBV DNA replication. nih.gov
The endonuclease activity of the influenza virus polymerase acidic (PA) protein is essential for viral transcription, making it a key target for new antiviral drugs. nih.govnih.gov This enzyme cleaves host-cell messenger RNAs (mRNAs) to generate capped primers for the synthesis of viral mRNA. nih.gov Inhibitors of this process can effectively halt viral replication. nih.gov
Fragment-based screening identified 5-chloro-3-hydroxypyridin-2(1H)-one as a ligand that chelates the two metal ions in the endonuclease active site. nih.gov This discovery led to the synthesis and evaluation of several phenyl-substituted 3-hydroxypyridin-2(1H)-one compounds. nih.govelsevierpure.com These derivatives proved to be potent inhibitors of the influenza A endonuclease. nih.gov Two of the most effective compounds demonstrated significant inhibitory activity in enzymatic assays. nih.govelsevierpure.com X-ray crystallography has shown that these inhibitors bind to and chelate the two metal ions (M1 and M2) at the enzyme's active site, providing a clear mechanism of action and a strong foundation for the development of a new class of anti-influenza drugs. nih.gov
| Compound | Target | Activity (IC₅₀) | Source |
| Phenyl substituted 3-hydroxypyridin-2(1H)-one (Compound 16) | Influenza A Endonuclease | 11 nM | nih.govelsevierpure.com |
| Phenyl substituted 3-hydroxypyridin-2(1H)-one (Compound 18) | Influenza A Endonuclease | 23 nM | nih.govelsevierpure.com |
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic, relies on a main protease (Mpro or 3CLpro) for its replication. nih.govnih.gov This enzyme processes viral polyproteins into functional units, making it an attractive target for antiviral drug development. nih.gov
The 2-pyridone scaffold has been identified as a key pharmacophore with the potential to inhibit SARS-CoV-2 Mpro. nih.govnih.gov In silico molecular modeling studies have investigated natural products containing the 2-pyridone structure for their ability to bind to the protease. nih.gov These computational analyses predicted that 2-pyridone compounds bind to the Mpro active site, in close proximity to the catalytic dyad (His-41 and Cys-145). nih.gov Several of these natural products were predicted to have potent inhibitory activity, with calculated inhibition constants (Ki) in the sub-micromolar range, identifying them as promising candidates for further development as COVID-19 therapeutics. nih.govnih.gov
Anti-inflammatory Properties
Pyridinone derivatives are known to exhibit a range of biological activities, including anti-inflammatory effects. nih.gov The specific compound this compound is recognized as a primary metabolite of Pirfenidone. simsonpharma.comusbio.net Pirfenidone is an orally available drug with established anti-inflammatory and anti-fibrotic properties, used in the treatment of idiopathic pulmonary fibrosis. The pharmacological activity of the parent drug suggests that its metabolites, including the 5-hydroxymethyl derivative, are of significant interest in the study of inflammatory processes.
Antimalarial Studies and Plasmodial Target Inhibition
Malaria, caused by Plasmodium parasites, remains a devastating disease, and the emergence of drug resistance necessitates the discovery of new antimalarial agents with novel mechanisms of action. nih.gov Chemical genetic screens of large compound libraries are a key strategy for identifying new antimalarial chemotypes. nih.gov
Research into new antimalarials has explored a wide variety of chemical structures. For instance, studies on N-phenyl-substituted cinnamanilides have identified compounds with promising activity against the chloroquine-sensitive strain of P. falciparum. mdpi.com While various heterocyclic compounds are under constant investigation, specific studies detailing the antimalarial activity and plasmodial target inhibition of this compound itself are not widely reported. However, the broad utility of the pyridone scaffold in medicinal chemistry makes it a candidate for inclusion in future screening and drug discovery efforts targeting malaria. nih.govnih.gov
Central Nervous System (CNS)-Related Activities
The N-phenyl-2-1H-pyridone scaffold is a key feature in molecules designed to interact with the central nervous system, particularly as antagonists of excitatory neurotransmitter receptors.
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptor (AMPAR) Antagonism
The dysfunction of glutamatergic neurotransmission, which is primarily mediated by ionotropic glutamate (B1630785) receptors like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has been implicated in the pathology of various neurological diseases. nih.gov A series of 1,3,5-triaryl-1H-pyridin-2-one derivatives have been identified as noncompetitive antagonists of AMPA receptors. nih.gov
Intensive investigation into the structure-activity relationships of this class of compounds led to the discovery of perampanel, a potent and selective noncompetitive AMPA receptor antagonist. nih.gov Perampanel, which shares the N-phenyl-pyridone core structure, showed high potency in laboratory studies. nih.gov The therapeutic potential of AMPA receptor inhibition has been demonstrated in models of seizure and other neurological conditions. mdpi.com While antagonists like GYKI 52466 and NBQX have been studied, the unique properties of the pyridone class highlight its significance. nih.gov
Table 1: In Vitro Activity of Perampanel, a Representative N-phenyl-pyridone AMPA Antagonist
| Compound | Assay Type | Target | Activity (IC50) |
|---|
Potential in Alzheimer's Disease Treatment
The development of therapeutic agents for Alzheimer's disease is an area of intense research, with strategies often targeting the underlying neurodegenerative processes. nih.gov One approach involves the modulation of glutamatergic systems to prevent excitotoxicity, a process implicated in neuronal damage in Alzheimer's. mdpi.com Given that compounds based on the N-phenyl-pyridone structure can act as AMPA receptor antagonists, they hold potential in mitigating such neuronal damage. nih.govmdpi.com
Furthermore, research into pyrimidine (B1678525) analogues for Alzheimer's disease has shown that specific substitutions can enhance potency. Notably, hydroxymethyl-substituted derivatives have been identified as particularly effective, potentially due to the formation of additional hydrogen bond interactions with their biological targets. nih.gov This finding suggests that the 5-hydroxymethyl group on the pyridone ring could be a key feature for developing multi-targeted therapeutic agents for neurodegenerative disorders. nih.gov
Cardiotonic Effects
Derivatives of 5-phenyl-2(1H)-pyridinone have been synthesized and evaluated for their cardiotonic (positive inotropic) activity. nih.gov These compounds have been shown to enhance the force of myocardial contraction. Studies on various 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones have sought to identify the specific structural features that confer the most potent effects. nih.gov
The mechanism of action for some related cardiotonic drugs, such as pyridyl-2(1H)-quinolone derivatives, may involve the stimulation of Na+ influx through the fast sodium channel, which contributes to their inotropic effects. nih.gov The positive inotropic activity of these compounds is often evaluated in isolated heart muscle preparations, demonstrating a direct effect on myocardial contractility. nih.gov
Table 2: Structure-Activity Relationship of Selected 5-Phenyl-2(1H)-pyridinone Analogs
| Compound Series | Key Structural Feature | Potency |
|---|---|---|
| 1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile | Imidazole substituent at the 4-position of the phenyl ring | High nih.gov |
| 4,6-dimethyl analogue | Additional methyl group at position 4 of the pyridone ring | Retained most activity nih.gov |
WDR5–MLL1 Interaction Inhibition
There is no available research data directly linking this compound or its close structural analogues to the inhibition of the WDR5–MLL1 protein-protein interaction. Studies on WDR5-MLL1 inhibitors have focused on structurally distinct chemical classes, such as peptidomimetics and 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. nih.govumich.edu
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substitution Patterns on Biological Activity
The biological profile of pyridone-based compounds is highly dependent on the nature and position of substituents on both the nitrogen atom and the pyridone ring itself.
The substituent attached to the nitrogen atom of the pyridone ring plays a critical role in determining biological efficacy. Structure-activity relationship (SAR) studies often reveal a significant difference in activity between N-aryl and N-alkyl derivatives. For instance, in the development of inhibitors against Hepatitis B virus (HBV) DNA replication, a series of 2-pyridinone analogs were synthesized and evaluated. nih.gov Preliminary SAR findings from this research indicated that N-aryl derivatives demonstrated superior anti-HBV activity compared to their N-alkyl counterparts. nih.gov One of the most potent compounds identified in this series was an N-aryl derivative, which exhibited an IC₅₀ value of 0.12 μM against HBV DNA replication. nih.gov This suggests that the aromatic system of the N-phenyl group may engage in crucial binding interactions, such as π-π stacking, with the biological target, which are not possible for N-alkyl groups. nih.gov
Table 1: Comparison of N-Substituent Effects on Anti-HBV Activity
| N-Substituent Type | General Activity Trend | Reference |
|---|---|---|
| N-Aryl | Better anti-HBV activity | nih.gov |
| N-Alkyl | Lower anti-HBV activity | nih.gov |
The 5-hydroxymethyl group is a key feature of the title compound, influencing both its biological activity and pharmacokinetic profile. Polar functional groups, such as hydroxyl (-OH) and hydroxymethyl (-CH₂OH), are known to interact favorably with water, which can increase the water solubility of molecules. nih.govmdpi.com In the rational design of certain 4(1H)-pyridinone derivatives, the introduction of polar moieties like a hydroxymethyl group to the core structure was a successful strategy to improve pharmacokinetic profiles, including physicochemical properties and oral bioavailability, while maintaining excellent potency. nih.gov
The position of such substituents is also critical. The pyridone ring has five potential positions for derivatization. nih.gov The electronic properties of the ring make the C3 and C5 positions more electron-rich and thus more reactive towards electrophiles. nih.gov Placing a hydrogen-bond-donating and -accepting group like hydroxymethyl at the C5 position can facilitate specific interactions with therapeutic targets, potentially enhancing efficacy. nih.govmdpi.com For example, a study on pyridine-based carboxamides found that a 5-hydroxymethyl group was part of the structure of potent antimicrobial agents. nih.gov
Beyond the N1 and C5 positions, the C3, C4, and C6 positions on the 2-pyridone ring are frequently targeted for modification to optimize biological activity. nih.govresearchgate.net The inherent electronic nature of the 2-pyridone ring dictates the type of chemistry suitable for each position. nih.gov
C3 and C5 Positions: These positions are electronically rich, making them susceptible to attack by electrophiles. nih.gov
C4 and C6 Positions: Conversely, the C4 and C6 positions are more electron-deficient, favoring reactions with nucleophiles. nih.gov The C6 position is considered the most electron-deficient site. nih.gov
This differential reactivity allows for site-selective functionalization. nih.gov For instance, in pyrido[2,3-d]pyrimidin-7(8H)-ones, which contain a fused pyridone ring, chemical diversification at the C4 position was shown to drastically increase biological activity against certain tyrosine kinases that were previously untargetable by the scaffold. mdpi.com Modifications at the C6 position of the pyridone ring have also been shown to lead to a marked increase in the potency of some inhibitors. nih.gov The ability to selectively modify these positions is a cornerstone of rational drug design with this scaffold. nih.govresearchgate.net
Bioisosteric Replacement Strategies Utilizing the Pyridone Core (e.g., for Amides, Phenyls, Pyridines)
The 2-pyridone core is frequently employed as a bioisostere, a chemical substituent that can replace another group without significantly altering the molecule's biological activity but potentially improving its physicochemical or pharmacokinetic properties. nih.govsci-hub.se The pyridone ring is a common replacement for amides, phenyls, pyridines, and other nitrogen- or oxygen-containing heterocycles. sci-hub.se This strategy is often used to enhance properties like solubility, lipophilicity, and metabolic stability. sci-hub.se
A key advantage of replacing a phenyl ring with a pyridone ring is the potential to reduce lipophilicity (as measured by cLogP) and improve aqueous solubility. sci-hub.se For example, in the development of a drug candidate, replacing a lipophilic phenyl group with a 2-pyridone moiety led to a significant reduction in cLogP and a corresponding increase in solubility, all while maintaining excellent potency. sci-hub.se Similarly, substituting a pyridine (B92270) ring with a pyridone has been shown to improve metabolic clearance. sci-hub.se
Table 2: Examples of Pyridone as a Bioisosteric Replacement
| Original Group | Replacement Group | Property Improved | Reference |
|---|---|---|---|
| Phenyl | Pyridone | Reduced cLogP, Increased Solubility | sci-hub.se |
| Pyridine | Pyridone | Improved Metabolic Clearance | sci-hub.se |
| Amide | Pyridone | General Bioisostere | nih.govsci-hub.se |
| Phenol | Pyridone | General Bioisostere | nih.govsci-hub.se |
Rational Design Principles for Modulating Physicochemical Properties for Enhanced Bioactivity
The rational design of pyridone-based inhibitors hinges on modulating their physicochemical properties to optimize interactions with the biological target. This involves a deep understanding of how structural changes affect properties like hydrogen bonding capability, polarity, and lipophilicity. frontiersin.org
The 2-pyridone scaffold is an excellent platform for optimizing hydrogen bonding interactions, a critical component of drug-target binding. frontiersin.org The ring system itself possesses a hydrogen bond donor (the N-H group, if unsubstituted) and a hydrogen bond acceptor (the carbonyl oxygen). sci-hub.se In N-substituted pyridones like 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, the N-H donor is absent, but the carbonyl oxygen remains a potent hydrogen bond acceptor. nih.govsci-hub.se
The addition of the 5-hydroxymethyl group provides both a hydrogen bond donor (the hydroxyl -OH) and an acceptor (the hydroxyl oxygen), further increasing the molecule's capacity for specific interactions. mdpi.com In the design of kinase inhibitors, for example, the pyridone moiety has been observed to form important hydrogen bonds with key amino acid residues like asparagine and tyrosine in the target's binding pocket. nih.gov The strategic goal is to align these donor and acceptor sites to complement the target's surface, thereby enhancing binding affinity and potency. acs.org The engineering of hydrogen bonds is a powerful strategy for controlling the orientation of molecular components and achieving high biological activity. rsc.orgrsc.org
Stereochemical Considerations in Pyridone Scaffolds and Derivatives
A critical aspect of drug design and structure-activity relationship (SAR) studies is the consideration of a molecule's three-dimensional structure, or stereochemistry. In the context of pyridone-based compounds, the introduction of chiral centers can lead to the existence of stereoisomers, which may exhibit significantly different pharmacological and toxicological profiles.
The specific compound, this compound, is an achiral molecule. An examination of its structure reveals the absence of any stereocenters, meaning it does not have a carbon atom bonded to four different substituent groups. Consequently, it does not exist as a pair of enantiomers.
However, the broader scaffold of pyridone derivatives is frequently modified to include chiral centers, a strategy often employed to enhance biological activity and selectivity. The spatial arrangement of substituents can profoundly influence how a molecule interacts with its biological target, such as an enzyme or receptor, which are themselves chiral environments.
Research into other pyridone derivatives highlights the importance of stereochemistry. For instance, studies on pyrazolo[3,4-b]pyridone derivatives, which share a fused heterocyclic system with some structural similarities to pyridones, have demonstrated the significant impact of chirality on their biological activity. An enantioselective synthesis was developed to produce different stereoisomers of these compounds for antifungal testing. simsonpharma.comlgcstandards.comschd-shimadzu.com The in vitro antifungal activities of the racemic mixture and the individual (R) and (S)-enantiomers were evaluated against Phytophthora capsici and Colletotrichum fructicola. lgcstandards.comschd-shimadzu.com
The results of these studies often reveal that one enantiomer is significantly more active than the other, a phenomenon known as enantioselectivity. For example, in the case of the pyrazolo[3,4-b]pyridone derivatives, the (R)-enantiomers of several tested compounds displayed potent inhibitory effects against the tested fungi, while the (S)-enantiomers were less active. lgcstandards.comschd-shimadzu.com
To illustrate the differential activity of stereoisomers, consider the following hypothetical data based on typical findings in such studies:
| Compound | Stereoisomer | IC₅₀ against Target A (nM) | IC₅₀ against Target B (nM) |
| Pyridone Derivative X | Racemic | 50 | 75 |
| Pyridone Derivative X | (R)-enantiomer | 10 | 20 |
| Pyridone Derivative X | (S)-enantiomer | 250 | 400 |
Note: This table is a hypothetical representation to illustrate the concept of differential activity between stereoisomers and is not based on actual experimental data for this compound.
This illustrative data demonstrates that the (R)-enantiomer is significantly more potent (lower IC₅₀ value) than the (S)-enantiomer. The racemic mixture, being a 1:1 mixture of both enantiomers, shows an intermediate activity. Such findings underscore the importance of synthesizing and testing enantiomerically pure compounds in drug discovery to identify the most active and potentially safest therapeutic agent. The less active enantiomer, or distomer, may contribute to off-target effects or a higher metabolic load.
The challenges in the synthesis of pyridone scaffolds often revolve around achieving high regioselectivity and stereoselectivity. theclinivex.com The development of catalytic and stereoselective methods for the synthesis of partially hydrogenated pyridines and pyridones is an active area of research. lgcstandards.com
Pharmacodynamic and Pharmacokinetic Research
Metabolic Pathways of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone and its Precursors
The biotransformation of pirfenidone (B1678446) is a critical aspect of its pharmacology, leading to the formation of this compound and its subsequent metabolite.
Formation of Hydroxymethyl and Carboxy Metabolites of Pirfenidone
The primary metabolic pathway for pirfenidone in humans involves the hydroxylation of the methyl group at the 5-position, resulting in the formation of this compound (also known as 5-hydroxymethyl pirfenidone or PFD-OH). nih.gov This intermediate metabolite is then further oxidized to form the main and largely inactive metabolite, 5-carboxy-pirfenidone (PFD-COOH). nih.govfda.gov In fact, approximately 80% of an administered dose of pirfenidone is excreted in the urine within 24 hours, primarily as the 5-carboxy metabolite. fda.gov Studies have shown that following oral administration, only pirfenidone and 5-carboxy-pirfenidone are found in significant quantities in the plasma. nih.gov
One potential pathway suggests that pirfenidone is first oxidized to 5-hydroxymethyl pirfenidone, which can then undergo sulfation to form a benzyl (B1604629) alcohol-sulfate derivative, leading to the formation of a reactive quinone methide intermediate. fda.govtheclinivex.com Another proposed pathway involves the direct metabolization of pirfenidone to the quinone methide intermediate through dehydrogenation. fda.govtheclinivex.com
Enzymatic Biotransformations Involved in Metabolism
The metabolic conversion of pirfenidone is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using human liver microsomes have identified CYP1A2 as the primary enzyme responsible for the 5-hydroxylation of pirfenidone to form this compound. nih.govfda.gov Other CYP isoforms, including CYP2C9, CYP2C19, and CYP2D6, also contribute to this metabolic step, but to a lesser extent. nih.gov The subsequent oxidation of this compound to 5-carboxy-pirfenidone is also primarily catalyzed by CYP1A2. fda.gov Furthermore, research indicates the involvement of sulfotransferases in the metabolic activation of 5-hydroxymethyl pirfenidone. fda.govtheclinivex.com
Distribution and Localization Studies
The distribution of this compound and its parent compound, pirfenidone, has been investigated in various tissues to understand their site of action.
Tissue-Specific Distribution of the Compound and its Metabolites (e.g., Lung, Kidney, Liver)
Studies in rats have shown that following oral administration of pirfenidone, the concentrations of pirfenidone, 5-hydroxymethyl pirfenidone, and 5-carboxy-pirfenidone in lung tissue are lower than in plasma. In contrast, the concentrations of pirfenidone and its metabolites are significantly higher in the liver and kidney tissues. nih.gov
Mass spectrometry imaging in mice has revealed that while pirfenidone is abundantly and evenly distributed throughout the lung, kidney, and liver, its metabolites, 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone, exhibit a more heterogeneous distribution pattern in the lung and kidney. researchgate.net Specifically, 5-hydroxymethyl pirfenidone has been observed to be localized mainly along the primary bronchi and predominantly in the medulla of the kidney. researchgate.net
Tissue/Plasma AUC Ratios of Pirfenidone and its Metabolites in Rats
| Compound | Lung/Plasma AUC Ratio | Liver/Plasma AUC Ratio | Kidney/Plasma AUC Ratio |
|---|---|---|---|
| Pirfenidone | 0.52 | 2.3 | 1.5 |
| 5-Hydroxymethyl pirfenidone | 0.40 | Data Not Available | Data Not Available |
| 5-Carboxy pirfenidone | 0.61 | 6.5 | 20 |
Data sourced from a study evaluating the tissue distribution of pirfenidone and its metabolites in rats. nih.gov
In Vitro and In Vivo Pharmacological Evaluation
The pharmacological effects of this compound have been assessed through various laboratory-based assays to determine its activity and potency.
Cell-Based Assays for Target Engagement, Cytotoxicity, and Efficacy (e.g., IC50 values)
While initially thought to be less active than its parent compound, studies have indicated that this compound (PFD-OH) possesses its own pharmacological, particularly antifibrotic, activities. nih.gov In an in vitro model using WI-38 lung fibroblast cells, both 5-hydroxymethyl pirfenidone and 5-carboxy-pirfenidone demonstrated the ability to inhibit collagen synthesis induced by transforming growth factor-β1 (TGF-β1) at concentrations of 300 and 1000 µM. nih.gov
Furthermore, the inhibitory effects of pirfenidone and its metabolites on the production of tumor necrosis factor-alpha (TNF-α) have been evaluated in THP-1 cells. These studies have provided specific efficacy data in the form of IC50 values.
Inhibitory Concentration (IC50) for TNFα Suppression in THP-1 Cells
| Compound | Estimated IC50 (µg/mL) |
|---|---|
| Pirfenidone | 48.3 |
| 5-Hydroxymethyl pirfenidone | 108.6 |
| 5-Carboxy pirfenidone | >300 |
Data from in vitro studies on the suppression of TNFα production by pirfenidone and its metabolites. fda.gov
Animal Models for Disease Modulation and Efficacy Assessment
Research focusing directly on the efficacy of this compound as a standalone agent in animal models for specific diseases is limited. This compound is primarily recognized and studied as the major active metabolite of Pirfenidone, a drug with well-documented anti-inflammatory and anti-fibrotic properties. nih.govnih.gov Consequently, much of the understanding of the in vivo effects of this compound is inferred from the broader investigation of its parent compound, Pirfenidone.
Studies on Pirfenidone have demonstrated its effectiveness in a wide array of animal models of fibrosis affecting organs such as the lungs, liver, heart, and kidneys. nih.gov In these models, the administration of Pirfenidone leads to a reduction in fibrosis, which is associated with the modulation of various cytokines and growth factors. nih.gov The principal metabolic pathway of Pirfenidone involves the hydroxylation of the 5-methyl group to form this compound, which is then further oxidized to a 5-carboxylic acid metabolite. nih.gov
While direct evidence from animal models testing this compound alone is not extensively documented in publicly available research, its presence and distribution in tissues following Pirfenidone administration have been studied. For instance, in mouse models, this compound shows a heterogeneous distribution pattern in the lungs and kidneys. researchgate.net Specifically, it has been observed to be primarily localized along the main bronchi and predominantly in the medulla of the kidney. researchgate.net This distribution in target organs for fibrotic diseases suggests a potential role in the therapeutic effects observed with Pirfenidone treatment.
Interactive Data Table: Distribution of Pirfenidone and its Metabolites in Animal Models
| Compound | Tissue | Distribution Pattern | Reference |
| Pirfenidone | Lung, Kidney, Liver | Highly abundant and delocalized | researchgate.net |
| This compound | Lung, Kidney | Heterogeneous; primarily along main bronchi and in the kidney medulla | researchgate.net |
| 5-carboxy-pirfenidone | Lung, Kidney | Heterogeneous | researchgate.net |
Elucidation of Molecular Mechanisms of Action Beyond Direct Target Binding
The precise molecular target of this compound has not been fully elucidated. Much like its parent compound, Pirfenidone, its mechanisms of action are thought to be multifactorial, extending beyond the binding to a single receptor. The primary known anti-fibrotic effect of this metabolite is linked to the modulation of the Transforming Growth Factor-beta (TGF-β) pathway. nih.govnih.govplos.org
In vitro studies have shown that both this compound and its subsequent metabolite, 5-carboxy-pirfenidone, can inhibit TGF-β-induced collagen synthesis in lung fibroblasts. This suggests a direct anti-fibrotic activity. The broader anti-fibrotic and anti-inflammatory effects of Pirfenidone are well-documented and are likely contributed to by its metabolites. nih.gov These effects include the downregulation of pro-inflammatory cytokines and the reduction of oxidative stress. nih.govnih.gov
The molecular mechanisms of Pirfenidone, which may be shared by or mediated through this compound, involve:
Inhibition of TGF-β Signaling: Pirfenidone has been shown to downregulate the expression of TGF-β at both the transcriptional and translational levels. nih.gov This is a critical pathway in the pathogenesis of fibrosis, as TGF-β promotes the differentiation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix deposition. nih.govplos.org
Modulation of Inflammatory Cytokines: Animal models have demonstrated that Pirfenidone can reduce the production of pro-inflammatory cytokines such as TNF-α, interleukin-1 (IL-1), IL-6, and interferon-gamma (IFN-γ), while promoting the anti-inflammatory cytokine IL-10. drugbank.com
Antioxidant Properties: Pirfenidone is known to possess antioxidant effects, which contribute to its anti-inflammatory and anti-fibrotic activities. nih.govnih.gov It can inhibit redox reactions and regulate genes and enzymes related to oxidative stress. nih.gov
While it is plausible that this compound contributes to these mechanisms, a clear distinction between the specific actions of the parent drug and its metabolite is an area that requires further investigation. The available data suggests that the metabolites of Pirfenidone are not pharmacologically inactive and likely play a role in its therapeutic effects. drugbank.com
Interactive Data Table: Investigated Molecular Effects of Pirfenidone and its Metabolites
| Molecular Effect | Compound(s) | Pathway/Target | Finding | Reference |
| Inhibition of Collagen Synthesis | This compound , 5-carboxy-pirfenidone | TGF-β-induced fibroblast activity | Demonstrated in vitro antifibrotic activity | Not explicitly cited, but inferred from Pirfenidone studies |
| Downregulation of Pro-Fibrotic Factors | Pirfenidone | TGF-β1 | Attenuates fibroblast proliferation and myofibroblast differentiation | nih.gov |
| Modulation of Inflammatory Cytokines | Pirfenidone | TNF-α, IL-1, IL-6, IFN-γ, IL-10 | Reduces pro-inflammatory cytokines and promotes anti-inflammatory cytokines | drugbank.com |
| Antioxidant Activity | Pirfenidone | Oxidative stress pathways | Inhibits redox reactions and regulates related genes | nih.govnih.gov |
Advanced Analytical and Computational Investigations
Spectroscopic Characterization in Research Contexts
Spectroscopic methods are fundamental in the verification and detailed structural analysis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry Imaging (MSI), Infrared (IR) Spectroscopy, and X-ray Crystallography each contribute unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively, confirming the molecular structure through chemical shifts, signal integrations, and spin-spin coupling patterns.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridone and phenyl rings, as well as the hydroxymethyl group. The protons on the substituted pyridone ring typically appear in the olefinic region, while the phenyl protons resonate in the aromatic region. The methylene protons of the hydroxymethyl group (-CH₂OH) would present a characteristic signal, and the hydroxyl proton (-OH) would likely appear as a broad singlet.
The ¹³C NMR spectrum complements this by identifying all unique carbon environments, including the carbonyl carbon of the pyridone ring, which resonates significantly downfield, and the carbons of the aromatic rings and the hydroxymethyl group. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, confirming the final structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for the functional groups and may vary from experimental results.
| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridone Ring | H-3 | 6.2-6.6 | 105-110 |
| Pyridone Ring | H-4 | 7.3-7.7 | 140-145 |
| Pyridone Ring | H-6 | 7.4-7.8 | 120-125 |
| Phenyl Ring | H-2', H-6' | 7.2-7.6 | 128-130 |
| Phenyl Ring | H-3', H-5' | 7.4-7.8 | 129-131 |
| Phenyl Ring | H-4' | 7.3-7.7 | 127-129 |
| Hydroxymethyl | -CH₂- | 4.5-4.8 | 60-65 |
| Hydroxymethyl | -OH | Variable (broad) | - |
| Carbonyl | C-2 | - | 160-165 |
| Phenyl Ring | C-1' | - | 138-142 |
| Pyridone Ring | C-5 | - | 135-140 |
Mass Spectrometry Imaging (MSI) for Spatial Distribution of the Compound and Metabolites
Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of chemical compounds directly in tissue sections without the need for labeling. rsc.org Studies utilizing Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance (MALDI-FTICR) MSI have successfully mapped the distribution of Pirfenidone (B1678446) and its metabolites, including this compound, in various organs. nih.govresearchgate.net
Research in mouse models demonstrates that following oral administration, this compound exhibits a distinct and heterogeneous distribution pattern compared to its parent drug. nih.gov While Pirfenidone is often widely delocalized, its hydroxymethyl metabolite shows specific localization. nih.gov In the lungs, it is found predominantly along the main bronchi. researchgate.net In the kidneys, its highest abundance is observed in the medulla. researchgate.netuni-muenchen.de This detailed spatial information is crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties at the tissue level.
Table 2: MSI Data for this compound
| Analyte | Ion Detected ([M+H]⁺) | Observed Mass-to-Charge (m/z) | Observed Spatial Distribution |
| This compound | C₁₂H₁₂NO₂⁺ | 202.0863 | Lung: Heterogeneous, primarily localized along main bronchi. researchgate.netersnet.orgKidney: Heterogeneous, predominantly in the medulla. nih.govresearchgate.netLiver: More uniform distribution. nih.gov |
Infrared (IR) Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.
Key expected absorptions include a broad band in the 3200-3550 cm⁻¹ region, indicative of the O-H stretching vibration of the hydroxyl group. ucla.edu A strong, sharp peak between 1630-1690 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the pyridone ring. masterorganicchemistry.com Absorptions for aromatic C=C stretching would appear in the 1400-1600 cm⁻¹ range, while C-H stretching from the aromatic rings would be observed just above 3000 cm⁻¹. vscht.cz The C-O stretching of the primary alcohol would be visible in the 1050-1250 cm⁻¹ region. Together, these peaks provide a unique fingerprint that confirms the compound's structure.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol (-OH) | 3200 - 3550 | Strong, Broad |
| C-H Stretch | Aromatic (sp² C-H) | 3010 - 3100 | Medium |
| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 2960 | Medium |
| C=O Stretch | Amide/Pyridone | 1630 - 1690 | Strong |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium |
| C-O Stretch | Primary Alcohol | 1050 - 1250 | Strong |
X-ray Crystallography for Ligand-Target Binding Modes and Conformational Analysis
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in its solid state. This technique is crucial for understanding the precise bond lengths, bond angles, and conformational preferences of a compound. While a specific crystal structure for this compound is not publicly available, the structure of its parent compound, Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one), offers significant insight.
The crystal structure of Pirfenidone reveals that the molecule is not planar. nih.gov The phenyl and pyridone rings are inclined to each other, subtending a dihedral angle of 50.30°. nih.govresearchgate.net This axial chirality is a key conformational feature. The molecule crystallizes in the monoclinic space group P2₁. nih.govresearchgate.net Such data is invaluable for conformational analysis and serves as a foundational model for computational studies, including the analysis of ligand-target binding modes, where the specific three-dimensional shape of the ligand is paramount.
Table 4: Crystallographic Data for Pirfenidone (Parent Compound)
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁NO |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.2525 |
| b (Å) | 7.797 |
| c (Å) | 10.2810 |
| β (°) | 104.744 |
| Dihedral Angle (Phenyl-Pyridone) | 50.30° |
Data obtained for the parent compound, 5-methyl-1-phenyl-1H-pyridin-2-one. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods are essential for predicting and rationalizing the interactions of small molecules with biological macromolecules, providing insights that guide further experimental research.
Molecular Docking for Prediction of Target Interactions and Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com This method is instrumental in understanding potential mechanisms of action by identifying key binding interactions and estimating the strength of the association, often expressed as a binding affinity or docking score.
For this compound, docking studies would likely investigate its interaction with targets known to be modulated by its parent drug, Pirfenidone, such as Transforming Growth Factor-β1 (TGF-β1) and Tumor Necrosis Factor-α (TNF-α). nih.govatsjournals.org The docking simulation would place the ligand into the active site of the target protein and calculate the most stable binding pose.
The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's binding pocket. The presence of the hydroxymethyl group, compared to the methyl group in Pirfenidone, introduces a new hydrogen bond donor and acceptor, which could potentially lead to different or stronger interactions with the target protein, thereby influencing its biological activity. The calculated binding affinity provides a quantitative estimate of how strongly the metabolite may bind to its target.
Table 5: Hypothetical Molecular Docking Results for this compound Note: This table represents a hypothetical example of typical docking results.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| TGF-β1 Receptor | -8.5 | SER 94, LYS 112 | Hydrogen Bond (with -OH group) |
| TRP 57, PHE 121 | Hydrophobic / π-π Stacking | ||
| TNF-α | -7.9 | TYR 119, GLY 121 | Hydrogen Bond (with C=O group) |
| LEU 57, VAL 123 | Hydrophobic Interaction |
Density Functional Theory (DFT) Analysis for Molecular Stability and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, stability, and various reactivity descriptors of a compound. For this compound, DFT analysis provides a foundational understanding of its chemical behavior at the atomic level.
Molecular Geometry and Stability: The first step in DFT analysis involves optimizing the molecular geometry to find the most stable conformation (the lowest energy state). This optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is characterized by the relative orientation of the phenyl ring and the pyridone ring. Unlike its parent compound, pirfenidone, which is non-planar with a significant dihedral angle between the two rings, the hydroxymethyl derivative's conformation is also expected to be non-planar. This twist is critical for its molecular stability and how it interacts with biological targets.
Electronic Properties and Reactivity Descriptors: DFT calculations are used to determine key electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
The distribution of these frontier orbitals also reveals sites susceptible to electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized over the electron-rich regions of the pyridone and phenyl rings, while the LUMO is distributed over the electron-deficient areas. A Molecular Electrostatic Potential (MEP) map further visualizes the charge distribution, identifying electron-rich (negative potential, typically around the carbonyl oxygen and hydroxyl group) and electron-poor (positive potential) regions. This information is vital for predicting how the molecule will interact with other molecules, such as receptor binding sites.
| Parameter | Description | Significance for this compound |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Determines the molecule's shape and steric profile, influencing receptor fit. The dihedral angle between the phenyl and pyridone rings is a key feature. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. Higher energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. Lower energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A primary indicator of chemical stability and reactivity. A larger gap suggests higher stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies electron-rich sites for electrophilic attack and electron-poor sites for nucleophilic attack, predicting non-covalent interactions. |
Note: Specific numerical values for the parameters listed above are not publicly available in the referenced literature and would require dedicated computational studies.
Pharmacophore Modeling for Rational Ligand Design and Optimization
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly valuable for designing new molecules with improved potency and selectivity or for optimizing existing leads.
Pharmacophoric Feature Identification: A pharmacophore model for this compound would be derived from its three-dimensional structure and electronic properties. The key pharmacophoric features of this molecule include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the pyridone ring and the oxygen of the hydroxymethyl group are potent hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The hydrogen atom of the hydroxymethyl group can act as a hydrogen bond donor.
Aromatic Rings (AR): The phenyl ring and the pyridone ring provide aromatic features, capable of engaging in π-π stacking or hydrophobic interactions with a receptor.
Hydrophobic (HY) Features: The phenyl group contributes a significant hydrophobic character to the molecule.
These features are arranged in a specific spatial orientation determined by the molecule's optimized geometry. The distances and angles between these features are critical for a successful interaction with a biological target.
Application in Ligand Design and Optimization: A validated pharmacophore model for this compound can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features. This virtual screening process can identify structurally diverse molecules that may have similar or improved biological activity.
Furthermore, the model guides the optimization of the lead compound itself. For instance, medicinal chemists can use the model to propose modifications to the this compound scaffold. By understanding the critical pharmacophoric features, researchers can make targeted chemical changes to enhance binding affinity, improve selectivity, or modify pharmacokinetic properties, while ensuring that the essential features for biological activity are maintained. This strategy is central to the development of second-generation drugs derived from known active compounds or their metabolites.
| Pharmacophoric Feature | Structural Origin in this compound | Role in Ligand-Receptor Interaction |
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen, Hydroxyl Oxygen | Forms hydrogen bonds with donor groups on the receptor. |
| Hydrogen Bond Donor (HBD) | Hydroxyl Hydrogen | Forms hydrogen bonds with acceptor groups on the receptor. |
| Aromatic Ring (AR) | Phenyl Ring, Pyridone Ring | Participates in π-π stacking and hydrophobic interactions. |
| Hydrophobic (HY) | Phenyl Moiety | Engages in hydrophobic interactions within the binding pocket. |
Future Research Directions and Therapeutic Potential
Development of Novel 5-Hydroxymethyl-N-phenyl-2-1H-pyridone Analogs with Enhanced Efficacy or Selectivity
The development of novel analogs from a parent scaffold is a fundamental strategy in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. The 2-pyridone core is considered a "privileged scaffold" due to its ability to interact with various biological targets. researchgate.netrsc.orgnih.gov Research into pyridone derivatives has shown that modifications at different positions on the ring can lead to significant changes in biological activity. nih.govfrontiersin.org
Future research on this compound could focus on creating a library of analogs by modifying the phenyl ring, the hydroxymethyl group, or other positions on the pyridone ring. For instance, the introduction of different substituents on the N-phenyl ring has been shown in other pyridone series to significantly influence anti-HBV activity. nih.govfrontiersin.org Similarly, modifications at other positions have led to potent kinase inhibitors and antagonists for various receptors. nih.govresearchgate.net A systematic exploration of the structure-activity relationships (SARs) is essential to guide the design of new analogs with superior therapeutic profiles.
Table 1: Examples of Pyridone Analog Development and Enhanced Activity
| Parent Scaffold/Compound Series | Modification Strategy | Enhanced Property/Activity |
| N-phenyl-6-oxo-1,6-dihydropyridine-3-carboxamides | Introduction of heteroaryl substituents at the C-5 position of the phenyl ring | Improved potency as WDR5 antagonists |
| 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one | Variation of N-aryl and N-alkyl substituents | N-aryl derivatives showed better anti-HBV activity |
| Pyridinone quinolinones | Replacement of a phenyl ring with pyridinone | Improved properties and increased hydrogen bond accepting capability for IDH1 inhibition |
| 2-(1-adamantylthio) pyridine (B92270) derivatives | Synthesis of a new class of derivatives | Antibacterial, antimalarial, and anticancer activity |
This table presents examples of analog development within the broader class of pyridone compounds, illustrating potential strategies for the this compound scaffold.
Exploration of New Therapeutic Indications for this Pyridone Scaffold
The pyridone scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities. researchgate.netdovepress.com While this compound is associated with Pirfenidone (B1678446), used in treating diabetic kidney disease usbio.net, its core structure suggests potential utility across a much broader therapeutic landscape. Pyridone derivatives have been investigated for numerous conditions, highlighting the scaffold's adaptability. bohrium.comnih.govrsc.org
The range of documented activities for pyridone-containing compounds includes:
Anticancer Activity : Many pyridone derivatives have shown potent antiproliferative activity against various human tumor cell lines by targeting protein tyrosine kinases, histone deacetylases (HDACs), and other cancer-related enzymes. nih.govresearchgate.net
Antiviral Activity : The scaffold is present in inhibitors of viruses such as the hepatitis B virus (HBV) and human immunodeficiency virus (HIV). nih.govfrontiersin.orgresearchgate.net
Anti-inflammatory Activity : Certain pyridone derivatives possess anti-inflammatory properties, a crucial therapeutic area with a need for safer long-term medications. bohrium.comrsc.orgnih.gov
Central Nervous System (CNS) Activity : The pyridone structure has been explored for developing agents targeting CNS disorders. researchgate.net
Antimicrobial Activity : The scaffold has been incorporated into compounds with antibacterial and antifungal properties. bohrium.comrsc.orgnih.gov
Given the breadth of these findings, future research could screen this compound and its novel analogs against a diverse panel of biological targets to uncover new therapeutic applications beyond its current context.
Table 2: Investigated Therapeutic Areas for the Pyridone Scaffold
| Therapeutic Area | Specific Target/Application Example |
| Oncology | Kinase inhibitors (e.g., Palbociclib, Ripretinib), EZH2 inhibitors |
| Virology | Anti-HBV agents, HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) |
| Inflammation | General anti-inflammatory agents |
| Infectious Diseases | Antibacterial and antifungal agents |
| CNS Disorders | Potential therapeutic agents for various central nervous system disorders |
This table summarizes the diverse therapeutic potential of the broader pyridone scaffold, suggesting avenues for future investigation for compounds based on the this compound structure.
Advancements in Environmentally Benign Synthetic Methodologies for Pyridone Derivatives
The principles of green chemistry are increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. benthamscience.comresearchgate.net The synthesis of pyridone derivatives is an area where these principles can be applied. Traditional synthetic routes can sometimes require harsh conditions and hazardous solvents. researchgate.net
Recent advancements in organic synthesis offer more environmentally benign alternatives that could be adapted for the production of this compound and its analogs:
One-Pot Reactions : Multi-component, one-pot reactions are efficient and reduce waste by minimizing intermediate purification steps. researchgate.net
Green Solvents : The use of water as a solvent is a key green chemistry approach, as it is non-toxic, inexpensive, and safe. researchgate.net
Catalysis : The use of nanocatalysts, such as palladium supported on SBA-15, can lead to highly efficient and clean synthesis of related heterocyclic compounds like pyrido[2,3-d]pyrimidines. benthamscience.comresearchgate.net Rh(III)-catalyzed synthesis has also been employed for creating highly substituted 2-pyridone scaffolds. iipseries.org
Microwave-Assisted Synthesis : This technique can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. researchgate.netmdpi.com
Applying these modern synthetic strategies to the this compound scaffold would not only be environmentally responsible but could also lead to more cost-effective and scalable production.
Integration of Multi-Omics Technologies for a Comprehensive Biological Understanding of Compound Effects
To fully understand the therapeutic potential and mechanism of action of this compound and its future analogs, a deep and unbiased interrogation of their biological effects is necessary. Multi-omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer a powerful approach to achieve this. nih.govmdpi.com
By applying a multi-omics approach, researchers could:
Elucidate Mechanism of Action : Transcriptomic and proteomic analyses can reveal the cellular pathways and key proteins that are modulated by the compound, providing a detailed picture of how it exerts its effects.
Identify Biomarkers : Metabolomic and proteomic data can help identify biomarkers of drug response or target engagement, which are invaluable for clinical development.
Uncover Off-Target Effects : A comprehensive omics profile can reveal unintended interactions with other cellular components, providing an early assessment of potential liabilities.
Guide Analog Development : Understanding how structural changes in analogs affect the global cellular response at a molecular level can provide crucial feedback for rational drug design.
The integration of these high-throughput technologies can accelerate the journey from a promising compound to a well-understood therapeutic candidate. nih.govmdpi.com
Clinical Translation of Pyridone-Based Therapeutics Beyond Current Applications
The pyridone scaffold has a proven track record of successful clinical translation. rsc.orgnih.gov A number of drugs containing the 2-pyridone moiety have received FDA approval, particularly in the field of oncology. rsc.orgnih.gov This success demonstrates that compounds based on this scaffold can possess the necessary "drug-like" properties for clinical development, including efficacy, safety, and appropriate pharmacokinetics.
The successful translation of these compounds provides a strong precedent for the future clinical development of novel therapeutics derived from the this compound scaffold. The challenges in drug development, such as achieving selectivity and overcoming drug resistance, are significant. However, the versatility and proven success of the pyridone core suggest that continued investment in this area is likely to yield new and effective medicines for a variety of diseases.
Table 3: Examples of Clinically Utilized or Investigated Pyridone-Based Drugs
| Drug Name | Therapeutic Area | Mechanism of Action |
| Palbociclib | Breast Cancer | Cyclin-dependent kinase (CDK) 4/6 inhibitor |
| Ripretinib | Gastrointestinal Stromal Tumors | Kinase inhibitor |
| Tazemetostat | Sarcoma, Lymphoma | EZH2 methyltransferase inhibitor |
| Duvelisib | Leukemia, Lymphoma | Dual PI3K-delta and PI3K-gamma inhibitor |
| Doravirine | HIV/AIDS | Non-nucleoside reverse transcriptase inhibitor (NNRTI) |
This table showcases the clinical success of the pyridone scaffold, underscoring the potential for future therapeutics based on the this compound structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
